REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][NH2:13])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.C(N(CC)CC)C.[C:21](=S)=[S:22].S(Cl)(C1C=CC(C)=CC=1)(=O)=O>C1COCC1>[N:13]([CH2:12][CH2:11][C:5]1[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)=[C:21]=[S:22]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)OC)CCN
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
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C(=S)=S
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
After stirring for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
stirred for 1.5 h
|
Duration
|
1.5 h
|
Type
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TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for an additional hour
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
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Details
|
by slowly adding 30 mL of saturated NH4Cl(aq)
|
Type
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CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted once with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of silica gel (eluted with methylene chloride)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)CCC1=CC(=CC(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |